4-Nitrophenyl (thiazol-5-ylmethyl) carbonate hydrochloride

描述

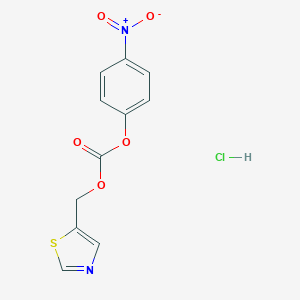

4-Nitrophenyl (thiazol-5-ylmethyl) carbonate hydrochloride (CAS: 154212-59-6; free base CAS: 144163-97-3) is a heterocyclic compound with the molecular formula C₁₁H₉ClN₂O₅S and a molecular weight of 316.72 (hydrochloride form) . Structurally, it consists of a thiazole ring linked to a 4-nitrophenyl group via a carbonate ester, with a hydrochloride salt enhancing aqueous solubility .

This compound is primarily utilized as an intermediate or impurity in the synthesis of antiviral drugs, notably Cobicistat (a pharmacokinetic enhancer for HIV therapies) . Its nitro group confers electrophilic reactivity, facilitating nucleophilic substitution or coupling reactions, while the thiazole ring contributes to metabolic stability .

属性

IUPAC Name |

(4-nitrophenyl) 1,3-thiazol-5-ylmethyl carbonate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O5S.ClH/c14-11(17-6-10-5-12-7-19-10)18-9-3-1-8(2-4-9)13(15)16;/h1-5,7H,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWQKEJVVWBQIOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)OCC2=CN=CS2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60165568 | |

| Record name | 5-Hydroxymethylthiazole 4-nitrophenylcarbonate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60165568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154212-59-6 | |

| Record name | Carbonic acid, 4-nitrophenyl 5-thiazolylmethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154212-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxymethylthiazole 4-nitrophenylcarbonate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154212596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxymethylthiazole 4-nitrophenylcarbonate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60165568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Thiazolyl)methyl)-(4-nitrophenyl)carbonate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-HYDROXYMETHYLTHIAZOLE 4-NITROPHENYLCARBONATE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WJ12MDB563 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Core Reaction Mechanism

The compound is synthesized via a two-step process:

-

Formation of thiazol-5-ylmethanol intermediates

-

Reaction with 4-nitrophenyl chloroformate , followed by hydrochloride salt formation.

The general reaction scheme is as follows:

Key Reagents and Conditions

-

Thiazol-5-ylmethanol : Synthesized via reduction of thiazole-5-carboxylic acid esters or direct substitution reactions.

-

4-Nitrophenyl chloroformate : Commercially available or prepared from triphosgene and 4-nitrophenol.

-

Base : Diisopropylethylamine (DIPEA) or triethylamine (TEA) in dichloromethane (DCM) or tetrahydrofuran (THF).

-

Antioxidants : L-Ascorbic acid (0.1–1.0 eq) to suppress N-oxide impurity formation.

Thiazol-5-ylmethanol Synthesis

Thiazol-5-ylmethanol is typically prepared via:

-

Reduction of methyl thiazole-5-carboxylate using LiAlH₄ in anhydrous THF at 0–5°C.

-

Grignard reaction with formaldehyde and thiazol-5-ylmagnesium bromide.

Optimization Note : LiAlH₄ offers higher yields (>85%) but requires strict moisture control, while Grignard methods are milder but less efficient (60–70% yield).

Carbonate Esterification

Thiazol-5-ylmethanol reacts with 4-nitrophenyl chloroformate in DCM at 25–30°C for 2–4 hours. A representative procedure from includes:

-

Molar ratio : 1:1.2 (thiazol-5-ylmethanol : chloroformate).

-

Base : DIPEA (2.5 eq) for optimal deprotonation.

-

Antioxidant : L-Ascorbic acid (0.5 eq) to prevent oxidation of the thiazole ring.

Side Reaction Mitigation :

Hydrochloride Salt Formation

The free base is treated with HCl gas in ethyl acetate or HCl/diethyl ether solution, yielding the hydrochloride salt. Crystallization from acetonitrile/water (9:1) provides >98% purity.

Industrial-Scale Production and Optimization

Large-Batch Synthesis

Adapted from, a scalable protocol involves:

-

Reactor setup : 500 L glass-lined reactor with overhead stirring and temperature control.

-

Reagents :

-

Thiazol-5-ylmethanol (50 kg, 1.0 eq)

-

4-Nitrophenyl chloroformate (72 kg, 1.2 eq)

-

DIPEA (68 L, 2.5 eq) in DCM (300 L)

-

-

Process :

-

Charge DCM, thiazol-5-ylmethanol, and DIPEA.

-

Add chloroformate dropwise at 25°C over 2 hours.

-

Stir for 4 hours, wash with 5% citric acid (2×100 L), and concentrate.

-

Treat with HCl gas in ethyl acetate, filter, and dry under vacuum.

-

Critical Process Parameters

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 25–30°C | >30°C increases di-ester byproducts |

| Reaction Time | 4–6 hours | Shorter times reduce conversion |

| Antioxidant Loading | 0.5–0.7 eq | <0.3 eq leads to 5–10% N-oxide |

| HCl Concentration | 4–6 M in ethyl acetate | Lower concentrations slow salt formation |

Impurity Profiling and Control

Common Impurities

Analytical Characterization

-

HPLC : C18 column, 70:30 acetonitrile/water, 1.0 mL/min, UV detection at 254 nm.

-

¹H NMR (DMSO-d₆): δ 8.25 (d, 2H, Ar-NO₂), 6.85 (s, 1H, thiazole-H), 5.12 (s, 2H, CH₂).

Alternative Synthetic Approaches

Solid-Phase Synthesis

A patent describes a solid dispersion method using hydrophilic carriers (e.g., PVP-VA64) to enhance solubility. This involves:

Microwave-Assisted Synthesis

Pilot studies show 30–40% reduction in reaction time (2 hours vs. 4 hours) using microwave irradiation at 80°C.

Challenges and Troubleshooting

化学反应分析

Types of Reactions

4-Nitrophenyl (thiazol-5-ylmethyl) carbonate hydrochloride undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The carbonate moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like amines or alcohols can react with the carbonate group under basic conditions.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted carbonate derivatives.

科学研究应用

4-Nitrophenyl (thiazol-5-ylmethyl) carbonate hydrochloride is widely used in scientific research due to its unique chemical properties:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It is used in enzyme assays and as a substrate for studying enzyme kinetics.

Medicine: The compound is investigated for its potential therapeutic applications, including antiviral and anticancer activities.

Industry: It is used in the production of pharmaceuticals and agrochemicals.

作用机制

The mechanism of action of 4-Nitrophenyl (thiazol-5-ylmethyl) carbonate hydrochloride involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, influencing cellular pathways. The thiazolylmethyl carbonate moiety can interact with enzymes, altering their activity and leading to various biological effects .

相似化合物的比较

Key Properties :

- Purity : ≥95% (typical commercial grade) .

- Solubility : Improved water solubility due to the hydrochloride form .

- Storage : Stable at +5°C in its pure form .

Comparison with Similar Compounds

The compound is compared below with structurally or functionally analogous molecules, focusing on physicochemical properties, applications, and reactivity.

Table 1: Structural and Functional Comparison

Key Findings from Comparative Analysis

A. Structural Influence on Reactivity

- Nitro Group : Both 4-nitrophenyl derivatives (Table 1, Rows 1 and 2) exhibit enhanced electrophilicity, enabling reactions with nucleophiles (e.g., amines, thiols). However, the oxadiazole ring in the second compound increases thermal stability compared to thiazole .

- Heterocyclic Core : Thiazole-based compounds (Rows 1, 3, 4) are metabolically stable but differ in substituent reactivity. For example, the aldehyde group in Row 3 allows for Schiff base formation, while the chloromethyl group in Row 4 supports alkylation .

B. Solubility and Formulation

- Hydrochloride Salts: The hydrochloride forms of Rows 1 and 2 improve aqueous solubility, critical for pharmaceutical processing. In contrast, non-ionic analogs (e.g., Row 3) require organic solvents for reactions .

Table 2: Stability and Reactivity Profiles

生物活性

Overview

4-Nitrophenyl (thiazol-5-ylmethyl) carbonate hydrochloride is a chemical compound with the molecular formula CHClNOS. It is recognized for its diverse applications in chemistry, biology, and medicine. The compound features a nitrophenyl group and a thiazolylmethyl carbonate moiety, which contribute to its unique biological activities.

Target of Action : Thiazole derivatives, including this compound, are known to interact with various biological targets. The specific interactions of this compound require further investigation to elucidate its precise biological mechanisms.

Mode of Action : The biological activity of thiazole compounds often involves enzyme inhibition or modulation, potentially affecting pathways related to cancer and microbial resistance. Preliminary studies suggest that this compound may have antiviral and anticancer properties, although detailed mechanisms are yet to be fully characterized.

Anticancer Properties

The compound is under investigation for its potential anticancer effects. Research into related thiazole compounds indicates that they may induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation.

Research Findings and Case Studies

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves:

- Reagents : Reaction of 4-nitrophenol with thiazol-5-ylmethyl chloroformate.

- Conditions : Conducted in an organic solvent like dichloromethane at low temperatures to enhance yield and purity.

- Purification : Final product purification through recrystallization or chromatography techniques.

Comparison with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-Nitrophenyl (thiazol-5-ylmethyl) carbonate | Structure | Antimicrobial, anticancer potential |

| 4-Nitrophenyl (thiazol-5-ylmethyl) carbamate | - | Similar antimicrobial properties |

| 4-Nitrophenyl (thiazol-5-ylmethyl) ether | - | Lesser-known biological activities |

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Nitrophenyl (thiazol-5-ylmethyl) carbonate hydrochloride, and what analytical methods validate its purity?

- Methodological Answer : The compound is typically synthesized via a two-step process: (1) coupling 4-nitrophenyl chloroformate with thiazol-5-ylmethanol in anhydrous solvents (e.g., THF or dichloromethane) under inert conditions, followed by (2) hydrochlorination using HCl gas or aqueous HCl. Purity validation employs HPLC (≥95% purity), NMR (¹H/¹³C for structural confirmation), and mass spectrometry (ESI-MS for molecular ion verification) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store desiccated at 2–8°C in amber vials to prevent hydrolysis of the carbonate ester. Stability studies suggest degradation under basic conditions (pH > 8) or prolonged exposure to moisture. Use glove boxes or sealed reaction systems for air-sensitive steps .

Q. What are the critical spectral signatures (NMR, IR) for confirming its structure?

- Methodological Answer : Key NMR peaks include:

- ¹H NMR : δ 8.2–8.4 ppm (aromatic protons from 4-nitrophenyl), δ 5.3–5.5 ppm (methylene group adjacent to carbonate), and δ 8.9–9.1 ppm (thiazole protons).

- IR : Strong absorbance at ~1740 cm⁻¹ (C=O stretch of carbonate) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) .

Advanced Research Questions

Q. How does the reactivity of the 4-nitrophenyl carbonate group influence its applications in prodrug design or enzyme inhibition?

- Methodological Answer : The 4-nitrophenyl carbonate acts as a "self-immolative" linker in prodrugs, enabling controlled release of active thiazole derivatives under enzymatic or physiological conditions (e.g., esterase-mediated cleavage). Kinetic studies using UV-Vis spectroscopy (monitoring 4-nitrophenolate release at 400 nm) can quantify hydrolysis rates .

Q. What strategies resolve contradictions in purity assessments between HPLC and elemental analysis?

- Methodological Answer : Discrepancies may arise from hygroscopicity or residual solvents. Combine thermogravimetric analysis (TGA) to quantify moisture/solvent content with Karl Fischer titration. Cross-validate using high-resolution mass spectrometry (HRMS) to detect trace impurities (<5%) not resolved by HPLC .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., proteases or kinases)?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to simulate binding to active sites of targets like HIV-1 protease or cytochrome P450 enzymes. Parameterize the carbonate and thiazole moieties with DFT-optimized charges (B3LYP/6-31G* basis set). Validate with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What experimental designs optimize its stability in aqueous buffers for in vitro assays?

- Methodological Answer : Perform accelerated stability testing at varying pH (3–9) and temperatures (25–40°C). Use LC-MS to identify degradation products (e.g., free thiazole or 4-nitrophenol). Buffer selection (e.g., phosphate vs. Tris) significantly impacts hydrolysis rates; phosphate buffers at pH 6.5 show optimal stability .

Data Contradiction Analysis

Q. Why might biological activity vary between batches despite identical purity certifications?

- Methodological Answer : Batch-to-batch variability in stereochemical impurities (e.g., thiazole ring tautomerism) or residual catalysts (e.g., triethylamine hydrochloride) may alter bioactivity. Use chiral HPLC or X-ray crystallography to assess stereochemical consistency. Bioassays (e.g., IC₅₀ determinations) should include internal controls to normalize activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。